Vascular Leakage Reduction: MCTR2 Matches MCTR1 Efficacy Against LTD4-Induced Permeability In Vivo
In a mouse cremaster vascular leakage model, both MCTR1 and MCTR2 (0.15 nmol each, local administration) reduced LTD4 (1.5 nmol)-induced vascular permeability by >75%, demonstrating comparable efficacy in counter-regulating cysteinyl leukotriene-mediated vascular responses in vivo [1].
| Evidence Dimension | Reduction in LTD4-induced vascular leakage |
|---|---|
| Target Compound Data | MCTR2: >75% reduction at 0.15 nmol |
| Comparator Or Baseline | MCTR1: >75% reduction at 0.15 nmol; LTD4 alone (1.5 nmol) induced leakage |
| Quantified Difference | Equivalent efficacy (no significant difference between MCTR1 and MCTR2 at tested dose) |
| Conditions | Mouse cremaster vessel, LTD4 1.5 nmol/mouse, MCTRs 0.15 nmol local administration |
Why This Matters
This equivalence establishes that MCTR2 is a valid alternative to MCTR1 for in vivo studies of vascular CysLT1 counter-regulation, with identical dosing requirements.
- [1] Chiang N, et al. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses. FASEB J. 2018;32(7):4043-4052. View Source
